molecular formula C8H14N2O3 B135878 tert-butyl N-(1-cyano-2-hydroxyethyl)carbamate CAS No. 130780-94-8

tert-butyl N-(1-cyano-2-hydroxyethyl)carbamate

Cat. No. B135878
M. Wt: 186.21 g/mol
InChI Key: SCRIBYVGGKOFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-(1-cyano-2-hydroxyethyl)carbamate, also known as Boc-NHCH2CH2OCN, is a chemical compound used in scientific research. It is a carbamate derivative and is commonly used as a protecting group in organic synthesis. The compound is used to protect amino groups during chemical reactions, which helps to increase the yield and purity of the final product.

Mechanism Of Action

Tert-butyl N-(1-cyano-2-hydroxyethyl)carbamateOCN works by protecting the amino group during chemical reactions. The compound forms a stable bond with the amino group, which prevents it from reacting with other reagents. This helps to increase the yield and purity of the final product.

Biochemical And Physiological Effects

There are no known biochemical or physiological effects associated with tert-butyl N-(1-cyano-2-hydroxyethyl)carbamateOCN. The compound is used solely as a protecting group in chemical reactions and does not have any biological activity.

Advantages And Limitations For Lab Experiments

One advantage of using tert-butyl N-(1-cyano-2-hydroxyethyl)carbamateOCN as a protecting group is that it is relatively stable and easy to use. The compound is also readily available and relatively inexpensive. One limitation of using tert-butyl N-(1-cyano-2-hydroxyethyl)carbamateOCN is that it can be difficult to remove from the final product, which can lead to decreased yields and purity.

Future Directions

There are several future directions for the use of tert-butyl N-(1-cyano-2-hydroxyethyl)carbamateOCN in scientific research. One area of interest is the development of new protecting groups that are more stable and easier to remove. Another area of interest is the use of tert-butyl N-(1-cyano-2-hydroxyethyl)carbamateOCN in the development of new drugs and pharmaceuticals. Researchers are also exploring new methods for the synthesis of tert-butyl N-(1-cyano-2-hydroxyethyl)carbamateOCN that are more efficient and environmentally friendly.

Synthesis Methods

The synthesis of tert-butyl N-(1-cyano-2-hydroxyethyl)carbamateOCN is typically carried out using a two-step process. The first step involves the reaction of tert-butyl chloroformate with 1-amino-2-hydroxyethane to form tert-butyl N-(2-hydroxyethyl)carbamate. The second step involves the reaction of this intermediate with cyanogen bromide to form tert-butyl N-(1-cyano-2-hydroxyethyl)carbamateOCN.

Scientific Research Applications

Tert-butyl N-(1-cyano-2-hydroxyethyl)carbamateOCN is widely used in scientific research as a protecting group for amino groups. It is used in the synthesis of peptides, proteins, and other organic compounds. The compound is also used in the development of new drugs and pharmaceuticals.

properties

IUPAC Name

tert-butyl N-(1-cyano-2-hydroxyethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-6(4-9)5-11/h6,11H,5H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRIBYVGGKOFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(1-cyano-2-hydroxyethyl)carbamate

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